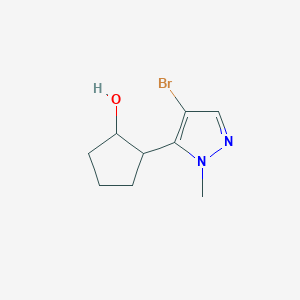
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C8H13ClO It features a cyclopentane ring substituted with a chloroethyl group and an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-(2-Chloroethyl)cyclopentane-1-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclopentanecarboxaldehyde with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include cyclopentane-1-carboxylic acid, 1-(2-hydroxyethyl)cyclopentane-1-carbaldehyde, and various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential use in drug development. Its structural features make it a candidate for the synthesis of pharmacologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Chloroethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their activity or structure.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)cyclopentane-1-carbaldehyde can be compared to other similar compounds, such as:
Cyclopentanecarboxaldehyde: Lacks the chloroethyl group, making it less reactive in substitution reactions.
1-(2-Bromoethyl)cyclopentane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
1-(2-Hydroxyethyl)cyclopentane-1-carbaldehyde: Contains a hydroxyethyl group instead of chloroethyl, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C8H13ClO |
|---|---|
Poids moléculaire |
160.64 g/mol |
Nom IUPAC |
1-(2-chloroethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H13ClO/c9-6-5-8(7-10)3-1-2-4-8/h7H,1-6H2 |
Clé InChI |
PQIQNVRVZDLPEY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
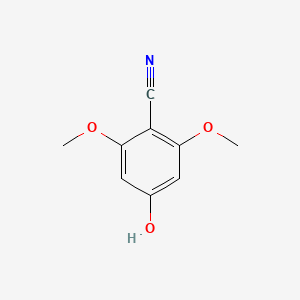
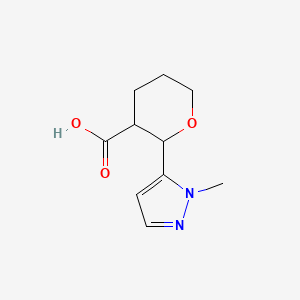
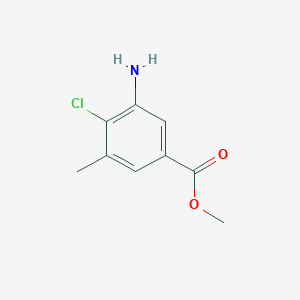
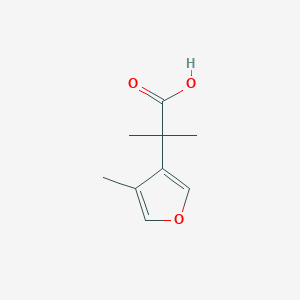

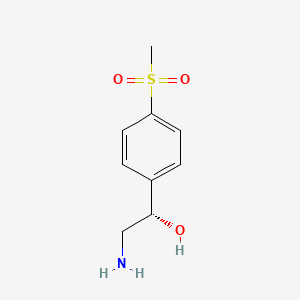
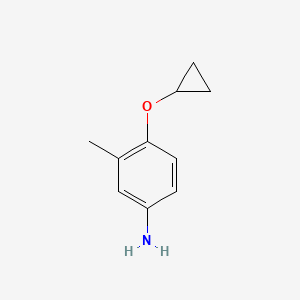

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
